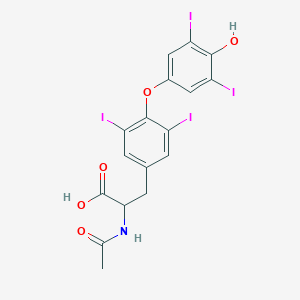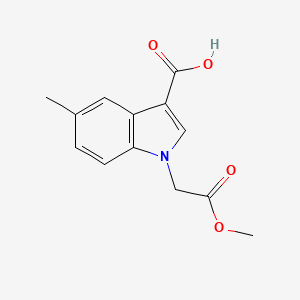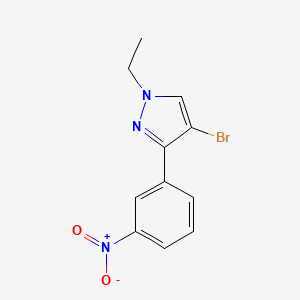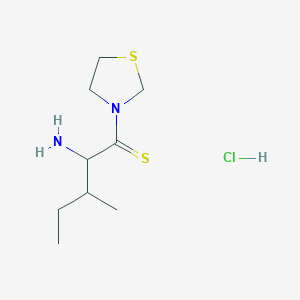
Butanoic acid, 2-(methoxyimino)-3-oxo-, methyl ester, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester is an organic compound that belongs to the class of oxime esters. This compound is characterized by the presence of a methoxyimino group and a methyl ester group attached to a butanoic acid backbone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester typically involves the reaction of a suitable oxime with a methyl ester. One common method is the reaction of (Z)-2-(Methoxyimino)-3-oxobutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime acids.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxime acids.
Reduction: Amino esters.
Substitution: Various substituted esters and amides.
Scientific Research Applications
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, thereby inhibiting or modulating their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester: An isomer with a different spatial arrangement of the oxime group.
2-(Methoxyimino)-3-oxobutanoic Acid Ethyl Ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-(Methoxyimino)-3-oxobutanoic Acid: The parent acid without the ester group.
Uniqueness
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets. This configuration can result in different biological activities and chemical properties compared to its isomers and analogs.
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
methyl (2E)-2-methoxyimino-3-oxobutanoate |
InChI |
InChI=1S/C6H9NO4/c1-4(8)5(7-11-3)6(9)10-2/h1-3H3/b7-5+ |
InChI Key |
MGXLNEQONXBEIA-FNORWQNLSA-N |
Isomeric SMILES |
CC(=O)/C(=N\OC)/C(=O)OC |
Canonical SMILES |
CC(=O)C(=NOC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



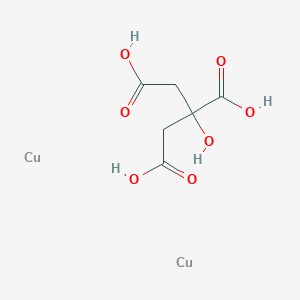
![3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B13887535.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)
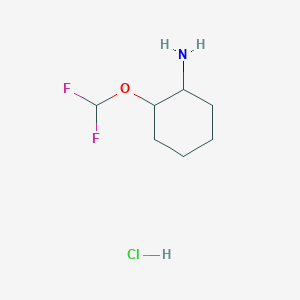
![N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13887545.png)
